molecular formula C9H11NO3 B8053078 Methyl 2-(6-methoxypyridin-2-yl)acetate

Methyl 2-(6-methoxypyridin-2-yl)acetate

Cat. No.: B8053078
M. Wt: 181.19 g/mol
InChI Key: RSAZQXGQPHMNFK-UHFFFAOYSA-N
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Description

Methyl 2-(6-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to an acetate group.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxypyridin-2-yl)acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(6-methoxypyridin-2-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group and pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-(6-methoxypyridin-2-yl)acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications

Biological Activity

Methyl 2-(6-methoxypyridin-2-yl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antibacterial effects, and mechanisms of action, supported by case studies and data tables.

Chemical Structure and Properties

This compound features a methoxy group attached to a pyridine ring, which contributes to its biological activity. The structural formula can be represented as follows:

C10H11NO3\text{C}_{10}\text{H}_{11}\text{N}\text{O}_{3}

This compound serves as an intermediate in the synthesis of various organic compounds and is studied for its interactions with biological molecules.

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated moderate cytotoxic activity with IC50 values of 74.2 µM for HepG2 and 27.1 µM for MDA-MB-231 cells .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
HepG274.2
MDA-MB-23127.1

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

2. Antibacterial Activity

This compound has also been assessed for its antibacterial properties. In vitro studies demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 62.5 µg/mL against E. coli, indicating strong antibacterial potential .

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
E. coli62.5
Staphylococcus aureus78.12

These results highlight the compound's potential role in developing new antibacterial agents, especially in light of rising antibiotic resistance.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, including enzymes and receptors associated with cancer proliferation and bacterial growth inhibition. The methoxy group enhances binding affinity to these targets, facilitating its biological activity.

Study on Antiviral Properties

In addition to its cytotoxic and antibacterial activities, this compound has been investigated for antiviral properties, particularly against the Zika virus (ZIKV). In vitro assays indicated that the compound could inhibit ZIKV replication in Vero cells by approximately 68% at a concentration of 1 µM . This suggests that further exploration into its antiviral potential could be beneficial.

In Silico Studies

Computational studies have also been conducted to predict the interaction of this compound with various biological targets. These studies indicated that the compound could effectively bind to key proteins involved in disease pathways, supporting its potential therapeutic applications .

Properties

IUPAC Name

methyl 2-(6-methoxypyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(10-8)6-9(11)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAZQXGQPHMNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of LDA (18.3 mL, 36.5 mmol) in THF (120 mL) cooled to −78° C. was added 2-methoxy-6-methylpyridine (1.5 g, 12.2 mmol) in THF (15 mL) dropwise, and then the mixture was stirred at −78 degree for 2 h. Dimethyl carbonate (1.2 mL, 14.6 mmol) was added quickly and continued to stir at −78° C. for 15 min. The reaction was quenched by H2O at −78° C. The solution was extracted with ethyl acetate, dried over sodium sulfate and evaporated under reduced pressure. The residue was purified with a standard method to give desired compound.
Name
Quantity
18.3 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three

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